molecular formula C7H4ClNO B094866 3-Chloro-1,2-benzisoxazole CAS No. 16263-52-8

3-Chloro-1,2-benzisoxazole

Cat. No.: B094866
CAS No.: 16263-52-8
M. Wt: 153.56 g/mol
InChI Key: INWUFXPCLZRSBH-UHFFFAOYSA-N
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Description

3-Chloro-1,2-benzisoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an isoxazole ring with a chlorine atom at the third position

Mechanism of Action

Target of Action

3-Chloro-1,2-benzisoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders . These derivatives elicit their function by targeting various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc., that are involved in the pathway of disease formation and proliferation .

Mode of Action

The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions . For instance, the molecular docking of a benzoxazole derivative with COVID-19 main protease (M-pro) was performed, indicating the potential of these compounds to interact with key proteins .

Biochemical Pathways

Benzoxazole is a commonly found scaffold in anticancer compounds due to its ability to target a wide range of metabolic pathways and cellular processes in cancer pathology . .

Pharmacokinetics

It’s known that the properties of benzoxazole molecules can be significantly influenced by functionalization, such as fluorine functionalization, which can have a severe effect on drug capacity, related to clearance of drug, distribution of drug, and intensity of drug metabolism .

Result of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity . They also exhibit a wide range of biological activities including antimicrobial, antitumour, antioxidant, antiviral, antitubercular, and anthelmintic properties .

Action Environment

It’s known that the biological activity of benzoxazole derivatives can be influenced by the chemical environment, including the presence of other functional groups and the ph of the environment .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-1,2-benzisoxazole can be synthesized through various methods. One common approach involves the cyclization of o-acylphenol oximes using oxidizing agents such as lead (IV) acetate or sodium hypochlorite . Another method includes the reaction of 2-aminophenol with aldehydes or ketones under different catalytic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and solvent-free conditions are often employed to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1,2-benzisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWUFXPCLZRSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381548
Record name 3-chloro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16263-52-8
Record name 3-chloro-1,2-benzisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-benzoxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Hydroxy benzisoxazole 11 (1.03 gr, 6.25 mmol), triethylarnine (632 mg, 6.25 mmol) and phosphorousoxychloride (1.92 gr, 12.5 mmol) were heated in a sealed tube at 150° C. for 18 h. After this time the reaction was cooled to room temperature and diluted with ether and carefully quenched with excess ice/water. The resulting mixture was stirred for 15 min then the organic layer was washed with water (2×), brine (1×), dried with magnesium sulfate, filtered and evaporated to afford 12 as a white solid after column chromatography (hexanes/ethyl acetate, 97:3); 1H-NMR (CDCl3, 500 MHz) δ 7.65-7.63 9 m, 2H), 7.42 (dd, 1H).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
632 mg
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using microwave irradiation in the synthesis of 3-chloro-1,2-benzisoxazole?

A1: Microwave irradiation offers a significant advantage in synthesizing this compound by significantly reducing reaction times and often leading to higher yields. [] This is exemplified by the conversion of 3-hydroxy-1,2-benzisoxazoles to their corresponding 3-chloro derivatives, achieving quantitative yields within just 2 hours using microwave heating. [] This method proves to be a more efficient alternative to conventional heating methods.

Q2: How does the reactivity of this compound make it a useful building block in organic synthesis?

A2: The chlorine atom in the 3-position of 1,2-benzisoxazole exhibits high reactivity towards nucleophilic aromatic substitution. [] This reactivity makes this compound a versatile precursor for synthesizing a range of 3-amino-substituted 1,2-benzisoxazole derivatives, which are valuable building blocks for various chemical applications. [] The ability to readily substitute the chlorine atom with diverse amine groups opens up possibilities for creating libraries of compounds with potentially useful biological activities.

Q3: What insights can be gained from the photochemistry of this compound?

A3: Studying the photochemistry of matrix-isolated this compound allows for the generation and characterization of reactive intermediates, such as the 2-cyanophenoxyl radical. [] By analyzing these intermediates, researchers can gain a deeper understanding of the compound's reactivity and potential degradation pathways. This knowledge is crucial for developing appropriate handling and storage procedures, as well as for predicting its behavior in different chemical environments.

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